molecular formula C19H20N2O4 B12028463 4-(Allyloxy)-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide CAS No. 765275-81-8

4-(Allyloxy)-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide

Katalognummer: B12028463
CAS-Nummer: 765275-81-8
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: BPIVUIPAXNHVCB-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an allyloxy group, an ethoxy group, and a hydroxybenzylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-(allyloxy)benzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group (C=N) can be reduced to form an amine group (C-NH).

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted allyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-bis-(3’-ethoxy, 4’-hydroxybenzylidene)-cyclohexanone
  • 4-Nitro-benzoic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide

Uniqueness

4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Eigenschaften

CAS-Nummer

765275-81-8

Molekularformel

C19H20N2O4

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C19H20N2O4/c1-3-11-25-16-8-6-15(7-9-16)19(23)21-20-13-14-5-10-17(22)18(12-14)24-4-2/h3,5-10,12-13,22H,1,4,11H2,2H3,(H,21,23)/b20-13+

InChI-Schlüssel

BPIVUIPAXNHVCB-DEDYPNTBSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)O

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.